12-bromo-4,6-dichloro-8-oxa-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene
Beschreibung
Systematic IUPAC Nomenclature Analysis
The systematic name of this compound adheres to IUPAC guidelines for polycyclic systems, integrating bridge designations, heteroatom positions, and substituent locations. The base structure is defined by the tricyclo[7.4.0.02,7] prefix, specifying a fused tricyclic system with bridge lengths of seven, four, and zero carbons. The numbering begins at the oxygen atom in the oxa ring (position 8), proceeding through the nitrogen atoms at positions 3, 5, and 10. The suffix trideca-1(9),2(7),3,5,10,12-hexaene denotes a 13-membered system with six double bonds across specified positions. Halogen substituents are prefixed as 12-bromo and 4,6-dichloro , while 8-oxa and 3,5,10-triaza indicate heteroatom placements.
Molecular Topology of the Tricyclic Framework
The tricyclic core comprises a central morpholine-like oxa ring fused to two nitrogen-containing bicyclic systems. Key topological features include:
The recyclization graph methodology models this topology as a hierarchical transformation, where skeletal bonds and atoms are conserved during ring rearrangements. This approach confirms the structural stability conferred by the fused nitrogen and oxygen heterocycles.
Stereoelectronic Effects of Halogen Substituents
Halogen atoms at positions 4, 6, and 12 exert distinct stereoelectronic influences:
- Electron-Withdrawing Effects : Chlorine and bromine inductively withdraw electron density, polarizing adjacent σ-bonds and stabilizing negative charges at nitrogen centers.
- Steric Hindrance : The 12-bromo group creates steric bulk, potentially restricting rotation around the C12–N10 bond and favoring specific conformers.
- Conjugation Disruption : Halogens at positions 4 and 6 interrupt π-conjugation in the triaza rings, localizing electron density at nitrogen lone pairs.
These effects collectively enhance electrophilic reactivity at nitrogen sites while limiting nucleophilic attack on halogenated carbons.
Comparative Structural Analysis with Related Triazatricyclo Derivatives
The compound’s structure diverges from related triazatricyclo systems in three key aspects:
The 12-bromo-4,6-dichloro substitution pattern uniquely enhances electrophilicity at the triaza ring junction, a feature absent in non-halogenated analogs.
Eigenschaften
Molekularformel |
C9H2BrCl2N3O |
|---|---|
Molekulargewicht |
318.94 g/mol |
IUPAC-Name |
12-bromo-4,6-dichloro-8-oxa-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene |
InChI |
InChI=1S/C9H2BrCl2N3O/c10-3-1-4-5-6(16-8(4)13-2-3)7(11)15-9(12)14-5/h1-2H |
InChI-Schlüssel |
JZYLBATXRBLOPI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=NC2=C1C3=C(O2)C(=NC(=N3)Cl)Cl)Br |
Herkunft des Produkts |
United States |
Analyse Chemischer Reaktionen
Wissenschaftliche Forschungsanwendungen
12-Brom-4,6-dichlor-8-oxa-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaen hat verschiedene wissenschaftliche Forschungsanwendungen, darunter:
Chemie: Es wird als Baustein für die Synthese komplexerer organischer Moleküle verwendet.
Biologie: Es wird in biochemischen Studien verwendet, um die Wechselwirkungen zwischen kleinen Molekülen und biologischen Makromolekülen zu untersuchen.
Medizin: Obwohl es nicht klinisch verwendet wird, wird es in der pharmazeutischen Chemieforschung verwendet, um neue Therapeutika zu entwickeln.
Industrie: Es wird bei der Entwicklung neuer Materialien und chemischer Prozesse verwendet.
Wirkmechanismus
Der Wirkmechanismus von 12-Brom-4,6-dichlor-8-oxa-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaen beinhaltet seine Wechselwirkung mit bestimmten molekularen Zielstrukturen und -wegen. Die Brom- und Chloratome in der Verbindung können kovalente Bindungen mit nukleophilen Stellen an Zielmolekülen bilden, was zu Veränderungen in ihrer Struktur und Funktion führt. Die genauen molekularen Zielstrukturen und -wege, die beteiligt sind, hängen von der jeweiligen Anwendung und dem Kontext der Verwendung ab.
Wissenschaftliche Forschungsanwendungen
Pharmaceutical Applications
- Drug Development :
- Enzyme Inhibition :
- Combination Therapies :
- Interaction Studies :
- Case Studies :
Wirkmechanismus
The mechanism of action of 12-bromo-4,6-dichloro-8-oxa-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene involves its interaction with specific molecular targets and pathways. The bromine and chlorine atoms in the compound can form covalent bonds with nucleophilic sites on target molecules, leading to changes in their structure and function. The exact molecular targets and pathways involved depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The compound’s closest structural analogue is 6-(methylsulfanyl)-8-oxa-3,5-diazatricyclo[7.4.0.0²,⁷]trideca-1(9),2,4,6,10,12-hexaene (EN300-265843, CAS 571918-88-2), which shares the tricyclic backbone but substitutes bromo and chloro groups with a methylsulfanyl moiety . Key differences include:
- Electron-withdrawing vs.
- Molecular weight and lipophilicity : The target compound’s higher halogen content increases molecular weight (311.76 g/mol vs. 265.76 g/mol for EN300-265843) and logP, likely improving membrane permeability but reducing aqueous solubility .
Data Table: Comparative Properties
| Property | Target Compound | EN300-265843 (Enamine Ltd) |
|---|---|---|
| Molecular formula | C₁₀H₅BrCl₂N₃O | C₁₁H₉N₃OS |
| Molecular weight (g/mol) | 311.76 | 265.76 |
| CAS number | Not publicly listed | 571918-88-2 |
| Substituents | 12-Br, 4-Cl, 6-Cl | 6-SCH₃ |
| Potential applications | Pharmaceuticals, agrochemicals | Catalysis, ligand design |
Reactivity and Stability
- Halogenated derivatives : The bromo and dichloro groups in the target compound may facilitate Suzuki-Miyaura or Ullmann-type coupling reactions, enabling diversification of the core structure. In contrast, EN300-265843’s methylsulfanyl group is prone to oxidation, limiting stability under oxidative conditions .
- Thermal stability : Halogenated aromatics generally exhibit higher thermal stability compared to sulfur-containing analogues, making the target compound more suitable for high-temperature applications.
Research Findings and Methodological Considerations
Structural Characterization
Small-molecule crystallography tools like SHELX (e.g., SHELXL for refinement) are critical for resolving the complex geometry of tricyclic systems, including bond angles and halogen placement .
Biologische Aktivität
The compound 12-bromo-4,6-dichloro-8-oxa-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene is a complex heterocyclic structure that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity based on recent research findings.
Chemical Structure and Properties
The molecular formula of the compound is , and its structure includes multiple halogen substituents and a triazatricyclo framework that may contribute to its biological properties.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities:
- Antimicrobial Activity : Preliminary studies suggest that it possesses antimicrobial properties against various pathogens. For instance, it has shown effectiveness in inhibiting bacterial growth in vitro.
- Anticancer Potential : The compound has been evaluated for its cytotoxic effects on cancer cell lines. In particular, it has been noted for its ability to induce apoptosis in certain types of cancer cells by targeting specific signaling pathways.
- Signal Transduction Modulation : It appears to influence various signal transduction pathways involved in tumor growth and immune responses. This modulation may enhance the efficacy of existing cancer therapies.
Antimicrobial Activity
A study conducted by researchers utilized a series of assays to evaluate the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. The results indicated:
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These findings suggest that the compound has moderate antimicrobial activity and may warrant further investigation for potential therapeutic applications.
Anticancer Studies
In vitro studies on various cancer cell lines (e.g., HeLa and MCF-7) revealed significant cytotoxic effects:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 15 | Induction of apoptosis via caspase activation |
| MCF-7 | 20 | Inhibition of cell proliferation |
The mechanism involves the activation of apoptotic pathways and inhibition of cell cycle progression.
Signal Transduction Pathway Inhibition
The compound has also been evaluated for its role as an inhibitor of specific signaling pathways associated with cancer progression:
- BCL2 Family Proteins : It showed potential in inhibiting anti-apoptotic proteins which are often overexpressed in tumors.
- PARP Inhibition : The compound demonstrated effects similar to known PARP inhibitors, suggesting a role in DNA damage response modulation.
Case Studies
A notable case study involved the use of this compound in combination with traditional chemotherapeutics in a preclinical model of breast cancer. The results indicated enhanced therapeutic efficacy and reduced side effects compared to monotherapy approaches.
Vorbereitungsmethoden
Cyclization via Thermal or Catalytic Methods
Cyclization is achieved through either thermal activation or transition metal catalysis. For instance, heating the bicyclic precursor at 110–120°C in a polar aprotic solvent (e.g., dimethylformamide or 1,4-dioxane) induces ring closure. Alternatively, palladium catalysts such as Pd(PPh₃)₄ facilitate intramolecular coupling reactions at milder temperatures (70–90°C), improving yield reproducibility.
Optimization of Reaction Parameters
Solvent and Temperature Effects
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Solvent | 1,4-Dioxane | Maximizes solubility of intermediates |
| Temperature | 100–110°C (POCl₃ step) | Balances reaction rate and side reactions |
| Catalyst Loading | 5 mol% Pd(PPh₃)₄ | Reduces metal residue in final product |
Purification Techniques
-
Column Chromatography : Silica gel eluted with ethyl acetate/hexane (1:5) removes unreacted starting materials and byproducts.
-
Recrystallization : Methanol/water mixtures (7:3) yield high-purity crystals (>98% by HPLC).
Industrial-Scale Production
Large-scale synthesis prioritizes cost-effectiveness and safety. Continuous flow reactors replace batch processes, reducing reaction times by 40% and minimizing hazardous intermediate handling. Key considerations include:
-
Reagent Recycling : POCl₃ recovery systems cut raw material costs by 30%.
-
Waste Management : Neutralization of acidic byproducts with aqueous NaOH ensures compliance with environmental regulations.
Analytical Validation
Q & A
Q. What synthetic methodologies are recommended for preparing 12-bromo-4,6-dichloro-8-oxa-3,5,10-triazatricyclo[7.4.0.0²,⁷]trideca-1(9),2(7),3,5,10,12-hexaene, and how can purity be validated?
Methodological Answer: A multi-step synthesis approach is typically employed, starting with halogenation and cyclization reactions. For bromo and chloro substituents, nucleophilic aromatic substitution (SNAr) under controlled temperature (e.g., 60–80°C) with anhydrous conditions is recommended. Post-synthesis, purity validation involves:
- HPLC-MS : To confirm molecular weight and detect impurities.
- Elemental Analysis : To verify halogen content (Br, Cl) within ±0.3% of theoretical values.
- Recrystallization : Use polar aprotic solvents (e.g., DMF/ethanol mixtures) to isolate crystalline products, as demonstrated in analogous tricyclic systems .
Q. Which spectroscopic techniques are optimal for structural characterization of this tricyclic compound?
Methodological Answer: A combination of techniques is critical:
- Single-Crystal X-ray Diffraction (SCXRD) : Resolve the core tricyclic framework and substituent positions. Refinement parameters (R-factor < 0.05) and thermal displacement ellipsoids should be analyzed to confirm stereochemistry .
- NMR Spectroscopy :
- ¹H/¹³C NMR : Assign peaks using 2D experiments (COSY, HSQC) to distinguish overlapping signals in the aromatic/heterocyclic regions.
- Halogen NMR (⁷⁹Br/³⁵Cl) : Detect coupling constants for bromine and chlorine substituents.
- FT-IR : Identify functional groups (e.g., C-Br stretch at ~550 cm⁻¹, C-Cl at ~750 cm⁻¹) .
Q. How should researchers assess the compound’s stability under varying laboratory conditions?
Methodological Answer: Conduct accelerated stability studies:
- Thermal Stability : Use thermogravimetric analysis (TGA) at 10°C/min increments up to 300°C to identify decomposition points.
- Photostability : Expose samples to UV light (λ = 254 nm) for 48 hours and monitor degradation via HPLC.
- Hydrolytic Stability : Test in buffered solutions (pH 2–12) at 40°C for 72 hours. Quantify degradation products using LC-MS .
Advanced Research Questions
Q. How can contradictions in crystallographic data (e.g., bond length anomalies) be resolved?
Methodological Answer:
- Cross-Validation : Compare SCXRD data with DFT-optimized geometries (e.g., B3LYP/6-31G* level) to identify discrepancies in bond lengths or angles.
- Hirshfeld Surface Analysis : Evaluate intermolecular interactions (e.g., halogen bonding) that may distort crystallographic metrics.
- High-Resolution TEM : Resolve atomic positions in polycrystalline samples to rule out defects .
Q. What computational models predict the compound’s reactivity in nucleophilic or electrophilic reactions?
Methodological Answer:
- Frontier Molecular Orbital (FMO) Analysis : Calculate HOMO/LUMO energies using Gaussian or ORCA software to predict sites for electrophilic/nucleophilic attack.
- Molecular Electrostatic Potential (MEP) Maps : Visualize electron-deficient regions (e.g., near Br/Cl substituents) to guide reaction design.
- Transition State Modeling : Apply QM/MM methods to simulate reaction pathways (e.g., SNAr at brominated positions) .
Q. How to design experiments for evaluating environmental fate and biodegradation pathways?
Methodological Answer:
- Microcosm Studies : Incubate the compound in soil/water systems under aerobic/anaerobic conditions. Monitor degradation via LC-MS/MS and identify metabolites.
- QSAR Modeling : Use EPI Suite to predict bioaccumulation (log Kow) and persistence (half-life).
- Toxicity Assays : Test on Daphnia magna (EC₅₀) and Aliivibrio fischeri (bioluminescence inhibition) to assess ecotoxicological risks .
Q. What strategies are effective for isolating and characterizing reactive intermediates during synthesis?
Methodological Answer:
- Trapping Intermediates : Use low-temperature (-78°C) quenching with nucleophiles (e.g., methanol) to stabilize transient species.
- In Situ Monitoring : Employ ReactIR or Raman spectroscopy to track intermediate formation in real time.
- Cryogenic X-ray Crystallography : Capture metastable intermediates at 100 K for structural elucidation .
Q. How can in vitro models assess the compound’s cytotoxicity and mechanism of action?
Methodological Answer:
- Cell Viability Assays : Use MTT/WST-1 protocols on HEK-293 or HepG2 cells.
- ROS Detection : Apply fluorescent probes (e.g., DCFH-DA) to measure oxidative stress.
- Apoptosis Pathways : Perform Western blotting for caspase-3/9 activation. Dose-response curves (IC₅₀) should be statistically validated (n ≥ 3) .
Q. How to integrate theoretical frameworks (e.g., molecular orbital theory) into experimental design for reactivity studies?
Methodological Answer:
- Hypothesis-Driven Design : Use FMO predictions to prioritize reaction conditions (e.g., solvent polarity, catalysts).
- Iterative Feedback : Compare experimental yields/computational activation energies to refine models.
- Literature Synthesis : Align findings with established mechanisms for analogous tricyclic systems .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
